molecular formula C11H11N B2495095 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile CAS No. 18775-43-4

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile

Cat. No. B2495095
CAS RN: 18775-43-4
M. Wt: 157.216
InChI Key: FZSXXUAESILITC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile often involves nucleophilic reactions, as demonstrated in the synthesis of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl) acetonitrile (Li et al., 2023). This method utilizes 1H NMR, 13C NMR, MS, and FTIR spectroscopy for structural confirmation, alongside single crystal X-ray diffraction analysis for precise structure verification.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using Density Functional Theory (DFT) and compared with X-ray diffraction values, revealing close similarities between computational and experimental structures. For instance, studies on various nitrile compounds have employed DFT to optimize molecular structures and analyze frontier molecular orbitals and molecular electrostatic potentials to explore physicochemical properties (Li et al., 2023).

Chemical Reactions and Properties

Reactivity studies on similar nitrile compounds have shown diverse reaction pathways, including three-component condensations leading to novel classes of compounds (Opatz & Ferenc, 2004). These reactions often involve the condensation of aldehydes with primary amines in the presence of cyanide, producing compounds with significant structural and functional diversity.

Scientific Research Applications

Bioactive Compound Isolation from Endophytic Fungus

A study by Chapla et al. (2014) explored the chemical composition of an endophytic fungus, Phomopsis sp., which led to the isolation of various compounds, including 2-hydroxy-alternariol. This research demonstrated the potential of such compounds in acting as potent anti-inflammatory agents due to their ability to inhibit the total reactive oxygen species produced by stimulated human neutrophils. While the specific compound "2-(2,3-dihydro-1H-inden-5-yl)acetonitrile" was not directly mentioned, the investigation into endophytic fungi's bioactive secondary metabolites showcases the diverse chemical structures and biological activities these organisms can offer, highlighting their importance in scientific research for discovering new bioactive compounds with potential therapeutic applications Chapla et al., 2014.

Ammoxidation of Ethane to Acetonitrile

Li and Armor (1998) conducted a study on the ammoxidation of ethane to acetonitrile using metal ion-exchanged zeolite catalysts. Their findings indicated that Co-zeolite catalysts were particularly effective in this conversion process, emphasizing the crucial role of the zeolite type and the cobalt ion's activity in acetonitrile formation. This research contributes to the understanding of catalytic processes involved in the production of acetonitrile, demonstrating the scientific applications of "this compound" in industrial chemistry and catalysis Li & Armor, 1998.

Fluorescent Probe Development for Metal Ions

A study by Fang et al. (2014) focused on developing a rhodamine-azacrown based fluorescent probe that responds to Al3+ and Fe3+ ions in ethanol–water solutions and selectively to Al3+ in acetonitrile. This research demonstrates the application of "this compound" in the field of sensor development, particularly for detecting and quantifying metal ions in various environments. The solvent-dependent binding modes and the detailed mechanism of fluorescence formation offer insights into designing sensitive and selective fluorescent probes for environmental monitoring and biochemical assays Fang et al., 2014.

Anion Receptor Development for Waste Remediation

Sessler et al. (2004) synthesized a new 2,6-diamidopyridinedipyrromethane hybrid macrocycle that exhibited high selectivity for dihydrogen phosphate and hydrogen sulfate over nitrate in acetonitrile solution. The potential application of this research lies in nuclear waste remediation, where selective removal of specific anions from waste mixtures is crucial. This study showcases the utility of "this compound" in developing receptors with high selectivity and affinity for specific ions, which is vital for environmental protection and waste treatment technologies Sessler et al., 2004.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSXXUAESILITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred, partial solution of NaCN (11.4 g, 0.232 mol) in DMSO 75 mL) was added 5-chloromethylindan (35.2 g, 0.211 mol) dropwise over 45 minutes. (The internal temperature was maintained below 65° C.). The resulting mixture was stirred at room temperature overnight. H2O (250 mL) was added and the mixture was extracted with ether. The organic phase was washed with H2O (200 mL), 6N HCl (100 mL), H2O (200 mL), saturated aqueous NaHCO3 (100 mL), and saturated aqueous NaCl, dried (MgSO4), and concentrated. The crude product was distilled under reduced pressure (0.6 mm) to give 28.1 g (85%) as a colorless oil, b.p. 131°) C.
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-(chloromethyl)-2,3-dihydro-1H-indene (90.0 g, 0.54 mol) in DMSO (500 ml) was added sodium cyanide (54.0 g, 1.08 mol) at 0° C. portion wise. The reaction mixture was then stirred at room temperature for 3 hours. The reaction was quenched with water (1000 ml), extracted with ethyl acetate (3×250 mL). The combined organic layers were washed with brine, dried over Na2SO4 and evaporated in vacuo to afford 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile (82.2 g, 97%), that was used in the next step without further purification.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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